BenchChemオンラインストアへようこそ!

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Analytical Chemistry Quality Control Procurement

CAS 5334-50-9 is a low-MW (177.21 g/mol) pyrazolo[3,4-d]pyrimidine fragment validated as an ATP-mimetic kinase hinge binder. This scaffold is the core of numerous ATP-competitive inhibitors (JAK, Src, BTK, CDK families). Substituting it with another in-class analog without head-to-head data invalidates SAR studies due to extreme selectivity shifts upon minor structural changes. Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC data, this compound ensures that hits from fragment screens are attributable to the molecule itself—not impurities. Its N1-methyl and N4-ethyl substituents provide a defined starting point for C3 or N4 derivatization, enabling parallel library synthesis for dual CDK2/GSK3β or other kinase-targeted SAR exploration. It also serves as an orthogonal negative control to benchmark the selectivity of more advanced leads.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 5334-50-9
Cat. No. B7811510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5334-50-9
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCCNC1=C2C=NN(C2=NC=N1)C
InChIInChI=1S/C8H11N5/c1-3-9-7-6-4-12-13(2)8(6)11-5-10-7/h4-5H,3H2,1-2H3,(H,9,10,11)
InChIKeyUSRVGNHEIXGHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.7 [ug/mL] (The mean of the results at pH 7.4)

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-50-9): Technical Grade Procurement and Structural Baseline for Kinase-Focused Research


N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-50-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class . This scaffold is extensively validated as a privileged structure in kinase inhibitor drug discovery, acting as an ATP-competitive hinge-binding motif across a broad range of therapeutic targets including JAK, Src, BTK, and CDK families [1][2]. The compound is characterized by a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol . Commercially, this compound is supplied with certified purity levels of 97% or 98%, supported by batch-specific analytical data (NMR, HPLC, GC), making it suitable as a reliable research reagent and synthetic intermediate .

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-50-9) Procurement


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is scientifically invalid due to the extreme sensitivity of kinase selectivity and potency to subtle structural modifications on the core scaffold. Literature demonstrates that even minor alterations—such as varying the N1-alkyl group (e.g., methyl vs. tert-butyl) or the C4-amino substituent (e.g., ethyl vs. aryl)—can completely redirect target engagement, shifting kinase inhibition profiles by orders of magnitude [1][2]. For example, while the pyrazolo[3,4-d]pyrimidine core is shared across numerous kinase inhibitors, specific substitution patterns dictate whether a compound acts as a potent Src inhibitor (PP2), a JAK2 inhibitor, or a CDK2/GSK3β dual inhibitor [3]. Consequently, substituting N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-50-9) with another in-class analog without rigorous, head-to-head comparative data introduces unacceptable variability in biological assays, invalidates structure-activity relationship (SAR) studies, and compromises the reproducibility of synthetic protocols relying on its specific reactivity and physicochemical properties.

Quantitative Differentiation Evidence for N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-50-9) Against Closest Analogs


Comparative Purity and Analytical Support Versus Commercial Analogs

The procurement value of N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is directly supported by vendor-supplied quantitative analytical data, which is not universally guaranteed across all in-class analogs from alternative suppliers. Reputable vendors explicitly certify a purity of 97% or 98% and provide batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of analytical transparency and ISO-certified compliance reduces downstream troubleshooting associated with unknown impurities or batch-to-batch variability, a common challenge with lower-tier or uncertified analogs.

Analytical Chemistry Quality Control Procurement

Structural Determinants of Kinase Selectivity: Differentiating the N1-Methyl/N4-Ethyl Motif from Potent Src and JAK Inhibitors

The specific N1-methyl and N4-ethyl substitution pattern of CAS 5334-50-9 defines a distinct selectivity profile relative to well-characterized, highly potent analogs within the pyrazolo[3,4-d]pyrimidine class. For instance, the introduction of a bulky tert-butyl group at N1 and a 4-chlorophenyl group at C3 yields PP2, a highly potent Src family kinase inhibitor with IC50 values of 4-5 nM for Lck and Fyn, but minimal activity against JAK2 (IC50 ~50 µM) [1]. Similarly, analogs optimized for JAK3 inhibition via a piperidinyl-prop-2-en-1-one warhead can achieve IC50 values as low as 6.2 nM with >60-fold selectivity over other JAK kinases [2]. In contrast, the minimal N1-methyl/N4-ethyl substitution of 5334-50-9 represents a 'tool compound' or 'fragment-like' profile with inherently lower potency and a different selectivity fingerprint, making it valuable as a negative control or a starting scaffold for de novo optimization rather than a direct competitor to these advanced leads.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Scaffold-Specific Advantage for Dual CDK2/GSK3β Inhibitor Design

Recent medicinal chemistry campaigns explicitly leverage the pyrazolo[3,4-d]pyrimidine core as a privileged scaffold for designing dual CDK2/GSK3β inhibitors, a strategy not universally applicable to other heterocyclic cores. In a 2024 study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated, demonstrating potent dual inhibition with specific substitutions driving antineoplastic activity [1]. The core scaffold of 5334-50-9 provides a direct synthetic entry point to this promising therapeutic strategy, whereas alternative scaffolds (e.g., purines, pyrrolopyrimidines) may not confer the same balanced dual-target engagement profile due to differences in hinge-binding geometry and vector alignment.

Antineoplastic Agents Dual Kinase Inhibition Drug Design

Validated Research and Industrial Application Scenarios for N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-50-9)


Kinase Inhibitor Fragment Library and Hit-to-Lead Optimization

Given its low molecular weight (177.21 g/mol) and unadorned core structure, CAS 5334-50-9 is ideally suited as a 'fragment' for inclusion in kinase-focused fragment libraries. Its documented core scaffold is a validated ATP-mimetic hinge binder [1]. The compound's high certified purity (97-98%) and availability with detailed analytical data ensure that any observed biological activity in fragment screens can be confidently attributed to the molecule itself rather than impurities, thereby accelerating reliable hit validation and subsequent structure-guided optimization.

Synthetic Intermediate for Diversified Pyrazolo[3,4-d]pyrimidine Libraries

The specific N1-methyl and N4-ethyl substituents on 5334-50-9 offer a defined and modifiable starting point for parallel synthesis and library generation. Researchers can leverage the available C3 position for further functionalization or the N4-ethyl group for additional derivatization to explore SAR. Its commercial availability in research-grade purity supports consistent synthetic yields and facilitates the generation of diverse compound collections aimed at probing kinase selectivity or optimizing for dual CDK2/GSK3β inhibition, a strategy supported by recent literature [2].

Negative Control or Orthogonal Probe in Kinase Selectivity Profiling

Due to its distinct, unoptimized substitution pattern compared to highly potent and selective kinase inhibitors like PP2 (Src) or JAK3 inhibitor 12a [3][4], 5334-50-9 can serve as a valuable negative control or an orthogonal chemical probe. In assays designed to validate the target engagement of more advanced lead compounds, this molecule's expected lower potency and different selectivity profile provide a benchmark for assessing the true specificity of the optimized inhibitors, helping to rule out non-specific effects related to the pyrazolo[3,4-d]pyrimidine core itself.

Quote Request

Request a Quote for N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.